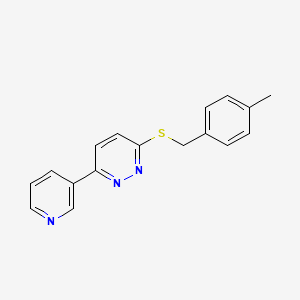

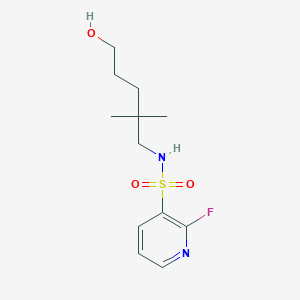

![molecular formula C14H20N4O B2777540 N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide CAS No. 338977-05-2](/img/structure/B2777540.png)

N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide” is an organic compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a phenylpiperazine core, with a carboxamide group attached at one position, and a dimethylamino group attached via a methylene bridge at another position .Wissenschaftliche Forschungsanwendungen

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives, like N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide, have been identified as a versatile scaffold in medicinal chemistry, with applications extending beyond central nervous system (CNS) disorders. The patent review by Maia, Tesch, and Fraga (2012) highlights the underutilization of this molecular framework despite its proven druglikeness and suggests its potential in various therapeutic fields through appropriate substitutions Maia, R. C., Tesch, R., & Fraga, C. (2012). Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents, 22, 1169-1178..

Kinetics and Mechanism of Formation in Water

Sharma (2012) discusses the kinetics and mechanisms of N-nitrosodimethylamine (NDMA) formation in water, a compound related to dimethylamino derivatives. This review provides insight into the environmental impact and challenges posed by the presence of such compounds in water sources, emphasizing the need for efficient detection and removal methods Sharma, V. (2012). Kinetics and mechanism of formation and destruction of N-nitrosodimethylamine in water – A review. Separation and Purification Technology, 88, 1-10..

Amyloid Imaging in Alzheimer's Disease

Nordberg's research (2007) explores the use of amyloid imaging ligands, including phenylpiperazine derivatives, for in vivo measurement of amyloid in the brain of Alzheimer's disease patients. This application demonstrates the compound's utility in understanding the pathophysiological mechanisms and enabling early detection of Alzheimer's disease Nordberg, A. (2007). Amyloid imaging in Alzheimer's disease. Neuropsychologia, 46, 1636-1641..

Environmental and Biological Implications

Lin (1986) delves into the environmental toxicology of naturally occurring amines and amides, indicating the significance of such compounds, including dimethylamine derivatives, in the formation of carcinogenic N-nitroso compounds. This work underscores the environmental and health considerations of phenylpiperazine derivatives Lin, J. K. (1986). Food-borne amines and amides as potential precursors of endogenous carcinogens. Proceedings of the National Science Council, Republic of China. Part B, Life sciences, 10(1), 20-34..

Eigenschaften

IUPAC Name |

(NE)-N-(dimethylaminomethylidene)-4-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-16(2)12-15-14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWAITIWPHKXTF-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B2777457.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2777459.png)

![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2777462.png)

![N-[(4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2777467.png)

![9,10-Anthracenedione, 1-[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-](/img/structure/B2777468.png)

![2-[1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2777474.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2777479.png)